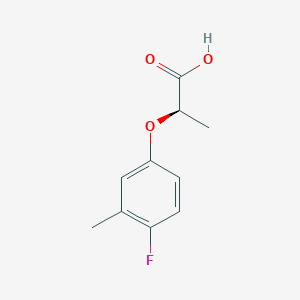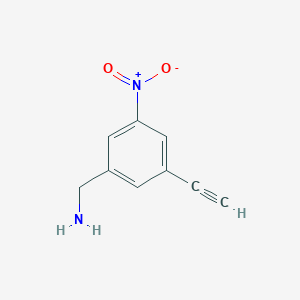
6-(4-Methylbenzyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound features a nicotinic acid core with a 4-methylbenzyl group attached to the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where 4-methylbenzyl chloride reacts with nicotinic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Alternative green chemistry methods are being explored to minimize environmental impact.
化学反応の分析
Types of Reactions: 6-(4-Methylbenzyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal-acid combinations like tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
科学的研究の応用
6-(4-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health.
Industry: Utilized in the development of high-performance materials, such as additives in zinc ion batteries to improve performance and stability
作用機序
The mechanism of action of 6-(4-Methylbenzyl)nicotinic acid involves its interaction with specific molecular targets. It is known to influence lipid metabolism by inhibiting enzymes involved in triglyceride synthesis, leading to reduced levels of very-low-density lipoproteins and low-density lipoproteins. Additionally, it increases high-density lipoprotein levels by decreasing the catabolism of apolipoprotein A-I .
類似化合物との比較
Nicotinic Acid: The parent compound, used in the treatment of pellagra and hyperlipidemia.
Isonicotinic Acid: A structural isomer with similar biological activities.
6-(4-Methyl-1-piperazinyl)methyl]nicotinic Acid: Another derivative with potential therapeutic applications
Uniqueness: 6-(4-Methylbenzyl)nicotinic acid is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties. This modification enhances its lipophilicity and potentially its ability to interact with lipid-related pathways more effectively than its parent compound .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
6-[(4-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)8-13-7-6-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChIキー |
NPMAFKWEBSPPME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



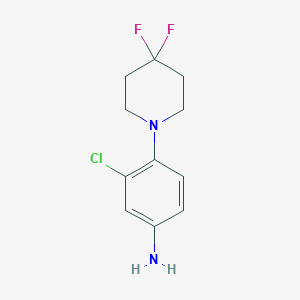
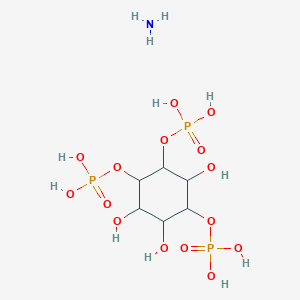
![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)
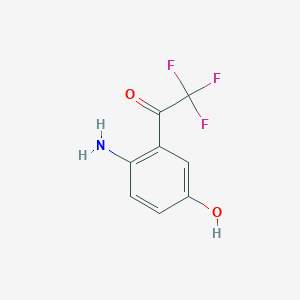

![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one](/img/structure/B12073739.png)
![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)
![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)

